molecular formula C9H10N2O4 B13113617 Methyl2-(4-amino-2-nitrophenyl)acetate

Methyl2-(4-amino-2-nitrophenyl)acetate

Cat. No.: B13113617
M. Wt: 210.19 g/mol
InChI Key: RRTNUAASYZLWOM-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation & Structural Validation

The IUPAC nomenclature for methyl 2-(4-amino-2-nitrophenyl)acetate is derived through hierarchical substitution rules. The parent structure is benzene, with the acetate group (-OCOCH3) attached at position 2. The phenyl ring is further substituted with an amino group (-NH2) at position 4 and a nitro group (-NO2) at position 2. Applying IUPAC priority rules, the nitro group (higher priority) is assigned position 2, while the amino group occupies position 4. The ester functional group (-COOCH3) is positioned on the methylene carbon adjacent to the phenyl ring. Thus, the systematic name is methyl 2-(4-amino-2-nitrophenyl)acetate .

Structural validation via spectroscopic and computational methods confirms this arrangement. The SMILES notation COC(=O)CC1=C(C=C(C=C1)N)[N+](=O)[O-] explicitly defines the connectivity: a phenyl ring with amino (C=C(C=C1)N) and nitro (N+[O-]) substituents, linked to a methyl ester. The InChIKey IECIICKYUQNXOZ-UHFFFAOYSA-N further validates the stereochemical uniqueness of this configuration.

Comparative Analysis of CAS Registry Numbers for Ortho-Nitro Para-Amino Substituted Acetates

CAS Registry Numbers provide unique identifiers for chemical substances, enabling precise differentiation between structural isomers and derivatives. For ortho-nitro para-amino substituted phenylacetates, CAS numbers vary based on ester groups and substitution patterns:

Compound Name CAS Registry Number Substituent Positions Ester Group
Ethyl 2-(4-amino-2-nitrophenyl)acetate 108274-41-5 4-amino, 2-nitro Ethyl
Methyl 2-(2-methyl-4-nitrophenyl)acetate 415912-62-8 4-nitro, 2-methyl Methyl
Methyl 2-hydroxy-2-(4-nitrophenyl)acetate 13305-09-4 4-nitro, 2-hydroxy Methyl

The absence of a specific CAS entry for methyl 2-(4-amino-2-nitrophenyl)acetate in the provided data suggests it may be a novel or less-documented derivative. By contrast, its ethyl analog (108274-41-5) is well-characterized, highlighting the impact of ester group variation on registry classification.

Isomeric Variations in Nitro-Amino Phenylacetate Derivatives

Isomerism in nitro-amino phenylacetates arises from positional substitution and functional group interconversion. Key isomeric forms include:

  • Positional Isomers : Varying nitro and amino group positions. For example, methyl 2-(2-amino-4-nitrophenyl)acetate swaps the substituent positions, altering physicochemical properties such as polarity and reactivity.
  • Functional Group Isomers : Replacement of the nitro or amino group with other moieties. Methyl 2-hydroxy-2-(4-nitrophenyl)acetate substitutes the amino group with a hydroxy group, significantly affecting hydrogen-bonding capacity.
  • Ester Group Isomers : Altering the ester alkyl chain, as seen in ethyl vs. methyl analogs.

A comparative analysis of molecular weights further distinguishes these isomers. Methyl 2-(4-amino-2-nitrophenyl)acetate has a theoretical molecular weight of 210.19 g/mol (C9H10N2O4), whereas its hydroxy-substituted counterpart (C9H9NO5) weighs 211.17 g/mol. Such differences influence solubility and chromatographic behavior, critical for analytical identification.

Structural elucidation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) can resolve these isomers. For instance, the nitro group’s deshielding effect in $$^{1}\text{H}$$-NMR distinguishes ortho-nitro derivatives from para-substituted analogs. Additionally, fragmentation patterns in MS spectra provide diagnostic ions for the nitro (m/z 46) and amino (m/z 16) groups.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

methyl 2-(4-amino-2-nitrophenyl)acetate

InChI

InChI=1S/C9H10N2O4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4,10H2,1H3

InChI Key

RRTNUAASYZLWOM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(4-amino-2-nitrophenyl)acetate typically involves the nitration of methyl 2-(4-aminophenyl)acetate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(4-amino-2-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as halides, alkoxides, or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Methyl2-(4-amino-2-aminophenyl)acetate.

    Substitution: Depending on the nucleophile used, various substituted derivatives.

    Hydrolysis: 2-(4-amino-2-nitrophenyl)acetic acid.

Scientific Research Applications

Methyl2-(4-amino-2-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl2-(4-amino-2-nitrophenyl)acetate depends on its chemical structure and the specific context in which it is used. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. The presence of both amino and nitro groups allows it to participate in various chemical reactions, making it a versatile compound in research .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Methyl 2-(4-amino-2-nitrophenyl)acetate with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Differences Reference
Methyl 2-(4-amino-2-nitrophenyl)acetate 4-NH₂, 2-NO₂, -COOCH₃ C₉H₁₀N₂O₄ 210.19* Not reported Dual amino-nitro substitution
Ethyl 2-(4-aminophenoxy)acetate 4-NH₂, -OCH₂COOCH₂CH₃ C₁₀H₁₃NO₃ 195.21 56–58 Phenoxy linker, ethyl ester
2-(4-Nitrophenoxy)ethyl acetate 4-NO₂, -OCH₂COOCH₂CH₃ C₁₀H₁₁NO₅ 225.20 Not reported Nitro group, ethyl ester
Methyl 2-(2-nitrophenyl)acetate 2-NO₂, -COOCH₃ C₉H₉NO₄ 195.17 Not reported Single nitro substitution
Ethyl 2-(4-chloro-2-nitrophenyl)acetate 4-Cl, 2-NO₂, -COOCH₂CH₃ C₁₀H₁₀ClNO₄ 243.64 Not reported Chloro and nitro groups, ethyl ester

*Calculated based on formula C₉H₁₀N₂O₄.

Key Observations :

  • Substituent Effects: The dual 4-amino-2-nitro substitution in the target compound distinguishes it from analogs with single functional groups (e.g., Methyl 2-(2-nitrophenyl)acetate) or non-amino nitro derivatives (e.g., 2-(4-nitrophenoxy)ethyl acetate).
  • Ester Group Variations: Ethyl esters (e.g., Ethyl 2-(4-aminophenoxy)acetate) generally exhibit lower volatility than methyl esters due to increased molecular weight .

Physicochemical Properties

  • Solubility: Amino-substituted analogs (e.g., Ethyl 2-(4-aminophenoxy)acetate) show higher solubility in polar solvents (ethanol, water) compared to nitro-only derivatives .
  • Thermal Stability: Nitro groups generally reduce thermal stability, but the presence of an amino group may mitigate this through hydrogen bonding .

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